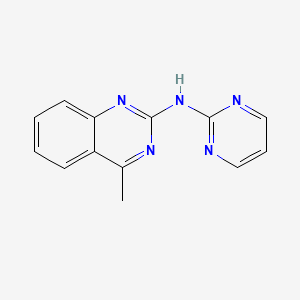

![molecular formula C18H26N2O3S B4626813 N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide

説明

Synthesis Analysis

The synthesis of compounds related to N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide typically involves multi-step synthetic routes that may include nucleophilic substitution reactions, cyclization processes, and modifications of the piperidine nucleus. For instance, the synthesis of related sulfonamides and piperidine derivatives has been achieved through reactions involving sulfonyl chlorides and piperidine or pyrrolidine under controlled conditions, leading to compounds with potential biological activity (Miyamoto et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a piperidine ring, which is a common scaffold for the development of bioactive molecules. X-ray crystallography studies have been utilized to determine the crystal structure of related compounds, providing insights into their conformation and the influence of substituents on the overall molecular geometry (Berredjem et al., 2010).

Chemical Reactions and Properties

N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide and its analogs undergo various chemical reactions that highlight their reactivity and potential for further modification. These reactions include nucleophilic substitution, cycloaddition, and azacyclization, leading to a wide range of derivatives with diverse biological activities. The presence of the sulfonyl group plays a crucial role in the reactivity of these compounds, facilitating the introduction of various functional groups (Maekawa et al., 2012).

科学的研究の応用

Cyclin-Dependent Kinase Inhibitors

Research has shown that certain compounds with structural features similar to N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide can act as potent inhibitors of cyclin-dependent kinase (CDK) 2, a crucial enzyme in cell cycle regulation. For example, beta-piperidinoethylsulfides have been developed into beta-aminoethylsulfones, which exhibit significant inhibitory activity against CDK2, demonstrating potential applications in cancer therapy (Griffin et al., 2006).

5-HT(2A) Receptor Antagonists

Compounds structurally related to N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. Such antagonists can be synthesized to possess oral bioavailability and brain penetration, making them suitable for evaluation in animal models of psychiatric disorders (Fletcher et al., 2002).

Antibacterial Agents

A study on 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which share a cyclopropyl moiety with N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide, highlighted their synthesis and antibacterial properties. These compounds have been synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives and showed potent antibacterial activity, indicating their potential as antibacterial agents (Miyamoto et al., 1987).

Anticholinergic Agents

Derivatives of 1-cyclohexylpiperidine, related in structure to N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide, have been studied for their anticholinesterase activity and antagonistic activity against acetylcholine. These studies provide insights into the development of potential treatments for conditions related to the cholinergic system in the peripheral and central nervous systems (Maayani et al., 1974).

HIV Protease Inhibitors

Research into the structure-based design of nonpeptidic HIV protease inhibitors has identified compounds with sulfonamide groups that exhibit excellent binding affinity and antiviral activity. These findings underscore the potential of sulfonamide-substituted compounds in the development of new therapeutic agents against HIV (Skulnick et al., 1997).

特性

IUPAC Name |

N-cyclopropyl-1-(3-phenylpropylsulfonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c21-18(19-17-8-9-17)16-10-12-20(13-11-16)24(22,23)14-4-7-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRKNVRBOKQHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)